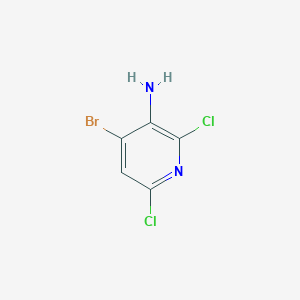

4-Bromo-2,6-dichloropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPYQALRCSTFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696706 | |

| Record name | 4-Bromo-2,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-37-5 | |

| Record name | 4-Bromo-2,6-dichloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121586-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-Bromo-2,6-dichloropyridin-3-amine"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,6-dichloropyridin-3-amine

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, the precise assembly of molecular scaffolds is paramount. Halogenated pyridines, in particular, represent a class of privileged structures, serving as versatile synthons for introducing complex functionalities. This compound is one such critical building block. Its unique substitution pattern—an electron-donating amine ortho to an electron-withdrawing bromine, flanked by two chlorine atoms—creates a molecule with distinct reactivity profiles at multiple sites, making it an invaluable intermediate for constructing novel pharmaceutical and agrochemical agents.

This guide is not merely a recitation of steps. It is a distillation of applied chemical principles, designed to provide researchers with a robust and logical framework for the synthesis and rigorous validation of this target compound. We will delve into the causality behind our strategic choices, from the selection of the synthetic route to the orthogonal analytical methods employed for its characterization. The objective is to empower you, the researcher, with a self-validating methodology that ensures both the identity and purity of the material, thereby safeguarding the integrity of your subsequent research endeavors.

Strategic Synthesis: A Proposed Pathway

The synthesis of highly substituted pyridines requires careful strategic planning to control regioselectivity. A direct, multi-step halogenation and functionalization of the pyridine core is often fraught with challenges, leading to isomeric mixtures that are difficult to separate. Therefore, a more controlled and logical approach begins with a readily available, pre-functionalized pyridine.

Our proposed pathway commences with 2,6-dichloropyridine, leveraging the directing effects of the existing chloro substituents to orchestrate the sequential introduction of the nitro and bromo groups. This strategy provides a high degree of regiochemical control.

Synthetic Workflow Overview

The synthesis is conceptualized as a three-step sequence:

-

Nitration: Electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position.

-

Reduction: Selective reduction of the nitro group to a primary amine.

-

Bromination: Regioselective bromination of the resulting 2,6-dichloropyridin-3-amine at the 4-position.

Caption: Proposed synthetic pathway for this compound.

Mechanistic Rationale and Causality

-

Step 1: Nitration of 2,6-Dichloropyridine The two chlorine atoms are deactivating, electron-withdrawing groups. They direct electrophilic substitution to the meta-positions (C3 and C5). Nitration at C3 is sterically less hindered and electronically favored, leading to the formation of 2,6-Dichloro-3-nitropyridine. A strong nitrating medium, such as a mixture of nitric and sulfuric acids, is required to overcome the deactivated nature of the ring[1][2].

-

Step 2: Reduction of the Nitro Group The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like iron in the presence of an electrolyte like ammonium chloride offer a cost-effective and robust option, particularly for scaled-up syntheses. This step yields 2,6-Dichloropyridin-3-amine.

-

Step 3: Regioselective Bromination This is the most critical step for regiocontrol. The amino group introduced in Step 2 is a powerful activating, ortho, para-directing group. It strongly activates the pyridine ring towards electrophilic substitution. The positions ortho (C2) and para (C4) to the amine are now highly susceptible to attack. Since the C2 position is already occupied by a chlorine atom, the electrophile (Br⁺) is directed exclusively to the C4 position. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it provides a controlled, slow release of electrophilic bromine, minimizing over-bromination and side reactions[3].

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2,6-dichloropyridine (1.0 eq.) to the cooled acid, ensuring the internal temperature does not exceed 10 °C.

-

Nitration: Add a pre-mixed solution of fuming nitric acid (1.2 eq.) and fuming sulfuric acid (1.0 eq.) dropwise via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude solid under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Step 2: Synthesis of 2,6-Dichloropyridin-3-amine

-

Reaction Setup: In a round-bottom flask, suspend the 2,6-dichloro-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water.

-

Addition of Reagents: Add ammonium chloride (4.0 eq.) followed by iron powder (3.0 eq.).

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-3 hours. The reaction is exothermic and may require initial cooling. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Basify the aqueous layer with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve 2,6-dichloropyridin-3-amine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Addition of Brominating Agent: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 20-30 minutes, maintaining the low temperature[3].

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction to completion by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Comprehensive Characterization: A Self-Validating System

Characterization is not merely a final check; it is an integral part of the synthesis that validates each step and confirms the structure and purity of the final product. We employ a suite of orthogonal analytical techniques to build a complete and undeniable profile of the target molecule.

Characterization Workflow

Caption: Orthogonal workflow for the characterization and validation of the final product.

Expected Analytical Data

The following table summarizes the expected data for this compound, based on its chemical structure and data from analogous compounds[4][5].

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.3-7.5 ppm (singlet, 1H, Ar-H at C5), ~4.5-5.5 ppm (broad singlet, 2H, -NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~145-150 (C-Cl), ~135-140 (C-NH₂), ~120-125 (C-H), ~110-115 (C-Br) |

| Mass Spec. (EI) | Molecular Ion (M⁺) | Isotopic cluster around m/z 239, 241, 243, 245 due to Br and Cl isotopes. |

| FTIR | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, doublet), ~1620 (N-H bend), ~1550 (C=C/C=N stretch), 800-600 (C-Cl, C-Br) |

| HPLC | Purity | >97% peak area at the characteristic retention time. |

Detailed Characterization Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with 16-32 scans is typically sufficient. The broad amine protons may be exchanged by adding a drop of D₂O.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio[5].

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) This technique is ideal for confirming the molecular weight and assessing purity, provided the compound is sufficiently volatile and thermally stable[6][7].

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm).

-

Injector: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10-20 °C/min to 280 °C.

-

-

MS Method: Acquire data in full scan mode (e.g., m/z 50-400) using Electron Impact (EI) ionization to observe the characteristic fragmentation and isotopic patterns.

2.3.3. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for quantitative purity analysis[6].

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL. Further dilute to an appropriate concentration for UV detection (~0.1 mg/mL).

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength determined by a UV scan (e.g., 254 nm).

-

-

Analysis: Integrate the peak area of the main component to determine purity as a percentage of total peak area.

Safety, Storage, and Handling

-

Safety: this compound is an organic amine and halogenated aromatic compound. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin/eye contact. GHS hazard statements for similar compounds include H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[8].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. An inert atmosphere (nitrogen or argon) is recommended for long-term storage.

Conclusion

This guide has outlined a logical and robust methodology for the synthesis and comprehensive characterization of this compound. By understanding the chemical principles that govern each transformation and employing a multi-faceted analytical approach, researchers can produce this valuable building block with a high degree of confidence in its structural integrity and purity. This commitment to rigorous scientific validation is the bedrock upon which successful and reproducible research is built.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives [ouci.dntb.gov.ua]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H3BrCl2N2 | CID 53413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Method for Determination of Chloropyramine in Tablets [article.sapub.org]

- 8. 1354021-09-2|4-Bromo-2-chloropyridin-3-amine|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dichloropyridin-3-amine

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of molecular interactions critical for biological activity and material performance. Among these, 4-Bromo-2,6-dichloropyridin-3-amine (CAS No. 1121586-37-5) is a noteworthy synthetic intermediate.[1][2][3] The strategic placement of two electron-withdrawing chlorine atoms, a bulky bromine atom, and an electron-donating amine group on the pyridine core creates a molecule with significant potential for constructing complex pharmaceutical agents.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies, offers validated protocols for property determination, and contextualizes the importance of each property within the broader framework of scientific research and development.

Section 1: Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The structural and electronic features of this compound dictate its reactivity, intermolecular interactions, and ultimately, its utility.

Table 1: Chemical Identifiers and Structural Data

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Amino-4-bromo-2,6-dichloropyridine | [2][3] |

| CAS Number | 1121586-37-5 | [1][2][3] |

| Molecular Formula | C₅H₃BrCl₂N₂ | [2][3] |

| Molecular Weight | 241.90 g/mol | [2][3] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N)Br | [3] |

| InChI Key | VQPYQALRCSTFHV-UHFFFAOYSA-N | [3] |

The molecule's architecture is defined by a pyridine ring, which is rendered electron-deficient by two powerfully electronegative chlorine atoms at positions 2 and 6. This electronic state significantly influences the basicity of the ring nitrogen. The amine group at position 3 acts as a strong electron-donating group, while the bromine at position 4 introduces both steric bulk and an additional site for potential cross-coupling reactions. This complex interplay of substituents makes a thorough experimental characterization essential.

Section 2: Core Physicochemical Properties and Experimental Determination

Physicochemical properties are the quantitative descriptors that govern a compound's behavior in both biological and chemical systems. They are paramount for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates and for designing robust synthetic and purification protocols. While some properties can be computationally estimated, experimental validation is the gold standard for accuracy.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method |

| Lipophilicity (XLogP3) | 2.8 | Computed[3] |

| Melting Point | Data not publicly available | See Protocol 2.2 |

| Aqueous Solubility | Data not publicly available | See Protocol 2.3 |

| pKa | Data not publicly available | See Protocol 2.4 |

Lipophilicity (LogP)

Scientific Insight: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) between an immiscible lipid-like solvent (n-octanol) and water, is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, its binding affinity to proteins, and its overall pharmacokinetic profile. The computed XLogP3 value of 2.8 suggests that this compound possesses moderate lipophilicity, indicating a good preliminary balance for potential bioavailability.[3]

Protocol 2.1: Experimental Determination of LogP via Shake-Flask Method

This protocol adheres to the OECD Guideline 107 for determining the partition coefficient.

-

Preparation: Prepare a stock solution of the compound in n-octanol at a concentration of ~1 mg/mL. Prepare mutually saturated n-octanol and water by stirring them together for 24 hours and allowing the phases to separate.

-

Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of saturated water.

-

Equilibration: Vigorously shake the vial at a constant temperature (e.g., 25 °C) for 1 hour to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogP as: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] ).

Melting Point

Scientific Insight: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp, defined melting range typically signifies high purity. For drug development, this property influences solid-state stability, dissolution rate, and formulation strategies.

Protocol 2.2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC provides a more accurate and detailed thermal profile than traditional capillary methods.

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting event.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak's sharpness provides an indication of purity.

Aqueous Solubility

Scientific Insight: Aqueous solubility is a gatekeeper property for oral drug absorption. A compound must dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.

Protocol 2.3: Thermodynamic Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological conditions).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure that equilibrium between the solid and dissolved states is reached.

-

Separation: Filter the suspension through a 0.45 µm filter to remove all undissolved solids.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method against a standard curve.

Acidity/Basicity (pKa)

Scientific Insight: The pKa value defines the ionization state of a molecule at a given pH. The pyridine nitrogen and the exocyclic amino group are both basic centers. However, their basicity is significantly attenuated by the strong electron-withdrawing effects of the adjacent chlorine atoms. Knowing the pKa is crucial for predicting solubility, absorption, and receptor interactions at physiological pH.

Protocol 2.4: pKa Determination via Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the titration range.

-

Titration: Under an inert atmosphere and constant stirring, slowly titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa values).

-

Data Acquisition: Record the pH of the solution using a calibrated pH electrode after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Section 3: Spectroscopic Characterization Workflow

Spectroscopic analysis is non-negotiable for confirming the structural identity and assessing the purity of a chemical compound. A combination of NMR, MS, and IR provides a complete and unambiguous molecular fingerprint.

Caption: Workflow for Spectroscopic Structural Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

-

¹H NMR: A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the single proton on the pyridine ring. A broad singlet corresponding to the two protons of the amine group (NH₂), which may exchange with trace water in the solvent.

-

¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the attached halogens and amine group.

Protocol 3.1: NMR Sample Preparation and Acquisition This protocol is adapted from standard laboratory procedures.[4]

-

Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

-

¹H Spectrum: Acquire the proton spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

-

¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Expected Spectral Features: The most critical feature is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion will appear as a complex cluster of peaks, providing a highly characteristic signature for a molecule containing one bromine and two chlorine atoms.

Protocol 3.2: Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

-

Analysis: Analyze the resulting spectrum for the molecular ion cluster and compare the observed isotopic pattern to the theoretically calculated pattern to confirm the elemental composition.

Infrared (IR) Spectroscopy

Expected Spectral Features:

-

~3450-3300 cm⁻¹: Two sharp bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

-

~1640 cm⁻¹: A strong band from the N-H scissoring (bending) vibration.

-

~1570-1450 cm⁻¹: Strong absorptions from the C=N and C=C stretching vibrations of the pyridine ring.

-

Below 1000 cm⁻¹: Bands corresponding to C-Cl and C-Br stretching.

Protocol 3.3: Analysis by Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Background: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. The instrument software will automatically generate the final absorbance or transmittance spectrum.

Section 4: Stability, Storage, and Handling

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related halogenated aminopyridines provide authoritative guidance.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][5] For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Handling: Use of personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its physicochemical profile, characterized by moderate lipophilicity and multiple sites for chemical modification, makes it an attractive starting point for library synthesis and lead optimization campaigns. This guide has provided a comprehensive overview of its key properties and, critically, the robust, validated experimental protocols required for their determination. By grounding theoretical understanding in practical, replicable methodology, researchers can confidently utilize this compound, accelerating the pace of discovery and innovation.

References

An In-Depth Technical Guide to 4-Bromo-2,6-dichloropyridin-3-amine (CAS Number: 1121586-37-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dichloropyridin-3-amine, identified by CAS number 1121586-37-5, is a halogenated aminopyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring bromine, chlorine, and amine substituents on a pyridine core, offers a versatile platform for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, discusses potential synthetic routes, explores its applications in drug discovery, and outlines essential safety and handling protocols. The strategic positioning of its functional groups makes it a valuable intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics.

Introduction

Halogenated pyridines are a cornerstone of medicinal chemistry, prized for their ability to participate in a wide array of cross-coupling reactions and for the unique electronic properties they impart to molecules. This compound is a prime example of such a scaffold, offering multiple points for chemical modification. The pyridine nitrogen, along with the electron-withdrawing halogen atoms, influences the reactivity of the ring, while the amino group provides a key nucleophilic center and a site for further functionalization. This combination of features makes it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1121586-37-5 | [1] |

| Molecular Formula | C₅H₃BrCl₂N₂ | [1] |

| Molecular Weight | 241.90 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-4-bromo-2,6-dichloropyridine, 4-Bromo-2,6-dichloro-3-pyridinamine | [1] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N)Br | [1] |

| InChI | InChI=1S/C5H3BrCl2N2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | [1] |

| InChIKey | VQPYQALRCSTFHV-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 239.88567 Da | [1] |

| Monoisotopic Mass | 239.88567 Da | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Synthesis and Reactivity

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, its structure suggests plausible synthetic strategies based on established pyridine chemistry. The synthesis of related aminohalopyridines often involves a multi-step sequence.

A potential synthetic pathway could involve the following key transformations:

-

Nitration of a dichloropyridine precursor: Introducing a nitro group onto a 2,6-dichloropyridine ring.

-

Reduction of the nitro group: Conversion of the nitro group to an amine.

-

Bromination: Regioselective introduction of a bromine atom.

The reactivity of this compound is governed by its distinct functional groups:

-

Amino Group: The primary amine at the 3-position is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It also acts as an ortho-, para-director in electrophilic aromatic substitution, though the pyridine ring is generally deactivated towards such reactions.

-

Halogen Atoms: The chlorine and bromine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents. The bromine atom is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of two chlorine atoms further enhances this reactivity.

Figure 1. Conceptual overview of the potential synthetic logic and key reactivity of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules, particularly kinase inhibitors.[2][3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aminopyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

The versatility of this intermediate allows for systematic structure-activity relationship (SAR) studies.[4][5] For instance:

-

The amino group can be functionalized to introduce side chains that interact with solvent-exposed regions of the target protein.

-

The bromine atom at the 4-position can be replaced with various aryl or alkyl groups via cross-coupling reactions to explore hydrophobic pockets within the binding site.

-

The chlorine atoms at the 2- and 6-positions can be substituted to modulate the electronic properties and solubility of the final compound.

Figure 2. Workflow illustrating the application of this compound in drug discovery.

Experimental Protocols

Given the lack of specific published protocols for this compound, this section provides generalized procedures for key reactions that this compound would likely undergo, based on the reactivity of similar halogenated aminopyridines.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the bromine atom with a boronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for N-Acylation

This protocol describes the acylation of the amino group.

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equiv.).

-

Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and related halogenated compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its trifunctional nature allows for the strategic and diverse synthesis of novel heterocyclic compounds. While specific biological activity data for this compound is limited, its structural features strongly suggest its utility as a scaffold for developing targeted therapies, particularly kinase inhibitors. Further research into its synthesis and applications is warranted to fully exploit its potential in the development of new therapeutic agents.

References

- 1. This compound | C5H3BrCl2N2 | CID 53413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and SAR of novel diaminopyrimidines. Part 1: The discovery of RO-4, a dual P2X(3)/P2X(2/3) antagonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 4-Bromo-2,6-dichloropyridin-3-amine: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds represent a cornerstone of molecular design. Their unique electronic properties, ability to form specific non-covalent interactions, and synthetic versatility make them invaluable synthons. Among these, 4-Bromo-2,6-dichloropyridin-3-amine stands out as a highly functionalized pyridine derivative with significant potential. The strategic placement of three distinct halogen atoms and an amino group on the pyridine ring offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth analysis of the nomenclature, structure, properties, synthesis, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound [1].

Synonyms: The compound is also known by several other names in commercial and research contexts, including:

Molecular Structure:

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 4-position, two chlorine atoms at the 2- and 6-positions, and an amine group at the 3-position.

The presence of electron-withdrawing chlorine atoms at the ortho- and para-positions relative to the ring nitrogen significantly influences the reactivity of the pyridine core. The bromine atom and the amino group provide key handles for further synthetic modifications, such as cross-coupling reactions and nucleophilic substitutions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 241.90 g/mol | [1][2][3] |

| Appearance | White to off-white powder | Inferred from typical solid organic compounds |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis and Mechanistic Considerations

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the provided search results, a plausible synthetic strategy can be devised based on established pyridine chemistry. The synthesis of related compounds, such as 4-amino-2,6-dichloropyridine, often involves the nitration of a dichloropyridine precursor followed by reduction[4][5][6]. A subsequent bromination step would then yield the target molecule.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key chemical transformations.

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, step-by-step protocol for the synthesis of this compound, based on the conceptual workflow.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine.

-

Maintain the temperature while adding a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with cold water, and dry the crude 2,6-dichloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Suspend the crude 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation (H₂, Pd/C).

-

Heat the reaction mixture under reflux and monitor for the disappearance of the starting material.

-

After the reaction is complete, filter the hot solution to remove the catalyst or iron salts.

-

Cool the filtrate and adjust the pH to precipitate the 2,6-dichloropyridin-3-amine.

-

Collect the product by filtration, wash, and dry.

Step 3: Bromination of 2,6-Dichloropyridin-3-amine

-

Dissolve the 2,6-dichloropyridin-3-amine in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

-

Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.

-

Pharmaceutical Intermediates: The pyridine core is a common scaffold in many biologically active compounds. The different reactivities of the chloro and bromo substituents, along with the nucleophilicity of the amino group, allow for selective and sequential modifications to build more complex drug candidates. For instance, related aminopyridines are used in the synthesis of kinase inhibitors and other therapeutic agents[7].

-

Materials Science: Halogenated organic compounds are precursors to advanced materials with tailored electronic and photophysical properties. The high degree of halogenation in this molecule suggests potential applications in the synthesis of flame retardants and functional polymers.

-

Agrochemicals: The pyridine ring is also a key feature in many herbicides and pesticides. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with enhanced efficacy and selectivity.

Conclusion

This compound is a strategically important building block in organic synthesis. Its well-defined structure, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its nomenclature, properties, a plausible synthetic approach, and potential applications, serving as a valuable resource for researchers and developers in the chemical sciences.

References

- 1. This compound | C5H3BrCl2N2 | CID 53413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1121586-37-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1121586-37-5|this compound|BLD Pharm [bldpharm.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives [ouci.dntb.gov.ua]

- 7. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility of 4-Bromo-2,6-dichloropyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Bromo-2,6-dichloropyridin-3-amine is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for determining the solubility of this compound, addressing both the theoretical underpinnings and a detailed, field-proven experimental protocol. In the absence of extensive public data, this document serves as a practical whitepaper to empower researchers to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its entire development lifecycle. From the perspective of a synthetic chemist, solubility dictates the choice of solvents for reactions and crystallizations, impacting yield and purity. For pharmacologists and formulation scientists, solubility is a key determinant of bioavailability, affecting how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₃BrCl₂N₂ | PubChem[1] |

| Molecular Weight | 241.90 g/mol | PubChem[1] |

| Appearance | Typically an off-white to light yellow crystalline solid (based on similar compounds) | General Knowledge |

| XLogP3 | 2.8 | PubChem[1] |

| CAS Number | 1121586-37-5 | PubChem[1] |

The computed XLogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to be more soluble in organic solvents than in water.[1] However, theoretical predictions are no substitute for empirical data. The presence of an amine group and nitrogen atoms in the pyridine ring can engage in hydrogen bonding, adding complexity to its solubility behavior.[2]

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational principle for predicting solubility.[2][3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.

For this compound, the presence of polar C-Cl, C-Br, and N-H bonds, alongside the aromatic pyridine ring, results in a molecule with both polar and non-polar characteristics. Therefore, its solubility will be influenced by a solvent's ability to engage in various intermolecular interactions, including:

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom like oxygen or nitrogen.

-

Van der Waals forces: Weaker interactions that occur in all molecules.

A range of organic solvents with varying polarities should be selected to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Validated Protocol

The following protocol details the widely accepted "shake-flask" method for determining equilibrium solubility, which is considered a gold standard for its reliability.[4] This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (high purity, >98%)

-

A selection of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved microparticles.

-

Immediately dilute the filtered aliquot with a known volume of the same solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.

-

-

Quantification:

-

Chromatographic/Spectroscopic Method (Recommended for high accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Gravimetric Method (Simpler, but potentially less accurate):

-

Accurately weigh an empty vial.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.

-

-

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Data Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Methanol | 5.1 | Experimental Value | Calculated Value | e.g., Very Soluble |

| Ethanol | 4.3 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | e.g., Soluble |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |

| Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Insoluble |

Interpretation of Results:

The solubility profile will provide valuable insights into the behavior of this compound. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, good solubility in less polar solvents like dichloromethane or toluene would highlight the importance of the compound's lipophilic character. This information is crucial for selecting appropriate solvent systems for synthesis, purification (e.g., crystallization), and formulation.

Conclusion

While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical background and a robust, validated experimental protocol to enable researchers to generate this critical data. By systematically determining the solubility in a range of organic solvents, scientists and drug development professionals can make informed decisions that will accelerate their research and development efforts, leading to more efficient and successful outcomes. The self-validating nature of the described protocol ensures the generation of trustworthy and authoritative data, forming a solid foundation for further investigation of this promising compound.

References

"theoretical studies of 4-Bromo-2,6-dichloropyridin-3-amine reactivity"

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2,6-dichloropyridin-3-amine

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-deficient pyridine core, three distinct halogen atoms, and an amino group—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive theoretical and practical examination of its reactivity. We will dissect the electronic properties governing its behavior and provide detailed, field-proven insights into its most critical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic building block.

Molecular Structure and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.

-

Electron-Deficient Core : The pyridine nitrogen atom acts as an electron sink, reducing the aromatic character and activating the ring for certain transformations.

-

Halogen Substituents : The two chlorine atoms at the C2 and C6 positions, ortho and para to the ring nitrogen, are strongly electron-withdrawing, further increasing the electrophilicity of the ring. The bromine at C4 is also electron-withdrawing via induction.

-

Amino Group : The primary amine at C3 is an electron-donating group through resonance, which can modulate the reactivity of the adjacent positions. Its presence also introduces the potential for catalyst chelation in metal-catalyzed reactions.

Computational techniques like Density Functional Theory (DFT) are instrumental in predicting the molecule's behavior by elucidating its electronic structure and reactivity.[1] Such studies help rationalize the regioselectivity observed in various chemical transformations.

References

"literature review of substituted 3-aminopyridines"

An In-depth Technical Guide to the Synthesis, Properties, and Application of Substituted 3-Aminopyridines

Authored by: Gemini, Senior Application Scientist

The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile template for interacting with various biological targets, including enzymes and receptors.[1] This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted 3-aminopyridines. We will delve into both classical and contemporary synthetic methodologies, explore the nuanced effects of substitution on pharmacological activity, and highlight the scaffold's role in developing targeted therapies for oncology, inflammation, and central nervous system (CNS) disorders.

The 3-Aminopyridine Core: A Foundation for Drug Discovery

The aminopyridine framework consists of a pyridine ring bearing an amino group. Among its isomers, 3-aminopyridine is particularly significant in drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, providing crucial anchor points for binding to biological targets.[2][3] This dual functionality, combined with the aromatic nature of the pyridine ring, allows for diverse molecular interactions. Furthermore, the 3-amino substitution pattern offers distinct vectors for chemical modification, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

The therapeutic potential of aminopyridine derivatives is vast, spanning antibacterial, anti-inflammatory, antiviral, anticancer, and anticonvulsant activities.[1][4] This broad spectrum of biological effects underscores the scaffold's importance as a lead structure in the development of novel therapeutics.[1]

Synthetic Methodologies: Building the Scaffold and Its Analogs

The construction and functionalization of the 3-aminopyridine ring system have evolved significantly, from classical rearrangements to modern metal-catalyzed cross-coupling reactions.

Classical Synthesis of the 3-Aminopyridine Core

The most established method for the industrial-scale synthesis of the parent 3-aminopyridine is the Hofmann rearrangement of nicotinamide.[5][6][7] This reaction involves the treatment of nicotinamide with an alkaline solution of sodium hypobromite or sodium hypochlorite.[5][6][7][8]

-

Preparation of Reagent: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (1.87 moles) in water. With stirring, add bromine (0.6 moles) to form the sodium hypobromite solution in situ.

-

Reaction Initiation: Once the solution temperature reaches 0°C, add finely powdered nicotinamide (0.49 moles) all at once with vigorous stirring.

-

Heating: Remove the cooling bath and heat the reaction mixture rapidly to 70-75°C. The reaction is exothermic and will self-sustain for a short period. Maintain this temperature for 30 minutes.

-

Work-up: Cool the solution to room temperature and saturate it with sodium chloride.

-

Extraction: Perform a continuous liquid-liquid extraction with ether for 15-20 hours.

-

Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product crystallizes upon cooling.

-

Recrystallization: Dissolve the crude product in a hot mixture of benzene and ligroin with activated charcoal (Norit) and sodium hydrosulfite for decolorization. Filter the hot solution and allow it to cool slowly to yield purified 3-aminopyridine crystals.

Other classical routes include the reduction of 3-nitropyridine and the amination of 3-halopyridines, though these often require harsh conditions or expensive catalysts.[5][6]

Modern Strategies for Substitution and Functionalization

Modern drug discovery demands precise control over molecular architecture. Metal-catalyzed cross-coupling reactions have become indispensable tools for the targeted functionalization of the 3-aminopyridine scaffold.[9]

These reactions are paramount for creating C-C and C-N bonds, allowing for the introduction of a wide variety of substituents.[9][10]

-

Suzuki Coupling: Couples a boronic acid/ester with a halo-aminopyridine to form a C(sp²)-C(sp²) bond, ideal for adding aryl or heteroaryl groups.

-

Heck Coupling: Forms a C-C bond between a halo-aminopyridine and an alkene.

-

Sonogashira Coupling: Joins a terminal alkyne with a halo-aminopyridine, introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: Creates a C-N bond between a halo-aminopyridine and an amine, enabling the synthesis of N-substituted derivatives.

To achieve regioselective functionalization, the amino group can be protected with a directing group, such as a tert-butyloxycarbonyl (Boc) group.[11] The protected amine then directs lithiation to the adjacent C4 position of the pyridine ring. Quenching the resulting lithiated species with an electrophile (e.g., hexachloroethane for chlorination) installs a substituent at a specific site, which can then be used in subsequent cross-coupling reactions.[11] This strategy provides excellent control over the substitution pattern.[11]

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The true power of the 3-aminopyridine scaffold lies in the ability to modulate its biological activity through targeted substitution. Different substituents at various positions on the ring can drastically alter a compound's potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: A Major Therapeutic Arena

Substituted 3-aminopyridines are prominent in the development of kinase inhibitors for oncology and inflammatory diseases. The 3-amino group often forms a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site.[2]

-

Interleukin-2 Inducible T-cell Kinase (Itk) Inhibitors: In the development of Itk inhibitors for autoimmune diseases, a 3-aminopyrid-2-one motif was identified as a potent starting fragment.[12] Functionalization of the 3-amino group was found to rapidly increase inhibitory activity, while introducing a substituted heteroaromatic ring at the C5 position was critical for achieving selectivity over other kinases.[12] The optimized compound 7v from this series inhibited Itk with a Ki of 7 nM.[12]

-

ALK2 Inhibitors: For diseases like Fibrodysplasia Ossificans Progressiva (FOP) caused by mutations in the ALK2 kinase, a series of 3,5-diaryl-2-aminopyridine inhibitors were explored (note: while a 2-aminopyridine, the SAR principles are highly relevant).[13] Modifications to the aryl group at the 3-position were investigated to understand interactions with the kinase's hydrophobic pocket.[13]

-

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: In the context of Alzheimer's disease, the 3-aminopyridine ring is involved in hydrogen bonding in the hinge region of GSK-3β.[2][14] SAR studies suggest that substitutions at positions 4 and 5 are favorable for modification, and the introduction of a benzyl piperidine at position 5 can lead to a more linear molecule, potentially improving binding.[2]

| Target Kinase | Substitution Position | Effect on Activity | Rationale/Interaction | Reference |

| Itk | 3-Amino Group | Functionalization enhances potency | Interacts with the active site | [12] |

| Itk | 5-Position | Introduction of heteroaromatics improves selectivity | Exploits differences in the kinase active site hydration patterns | [12] |

| GSK-3β | 3-Amino Group | Essential for activity | Forms H-bond with hinge region residue Val135 | [2] |

| GSK-3β | 5-Position | Substitution with bulky groups (e.g., benzyl piperidine) is favorable | Creates a more linear geometry for improved binding | [2] |

Central Nervous System (CNS) Agents

The pyridine scaffold is considered privileged for CNS drug discovery due to its favorable physicochemical properties, which can be tuned to enhance blood-brain barrier (BBB) permeability.[3] Substituted 3-aminopyridines have been investigated for various CNS disorders. Their mechanism often involves the modulation of ion channels, such as voltage-gated potassium channels.[1][6] The development of pyrimidine-based CNS agents, a related heterocycle, also provides valuable insights into designing compounds for neurological targets.[15][16][17]

Other Therapeutic Applications

-

Phosphodiesterase-4 (PDE4) Inhibitors: In a search for new anti-inflammatory agents, substituted aminopyridines were developed as potent and selective PDE4 inhibitors.[18] The structure-activity relationship of N-substitution on the amino group led to compounds with improved pharmacokinetic profiles and good in vivo activity in models of bronchoconstriction.[18]

-

Antimicrobial and Antitumor Agents: Metal complexes of 3-aminopyridine derivatives have demonstrated significant antibacterial and antitumor properties.[6] The coordination with transition metals can enhance the cytotoxicity of the parent compound against cancer cells and its activity against various bacterial strains.[6]

Future Perspectives and Conclusion

The substituted 3-aminopyridine scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutics. Its versatility, arising from a combination of favorable physicochemical properties and multiple vectors for synthetic modification, ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas:

-

Novel Synthetic Methods: The development of more efficient, selective, and sustainable synthetic routes, including C-H activation and biocatalytic methods, will accelerate the exploration of chemical space around the 3-aminopyridine core.[9][19]

-

Targeted Drug Delivery: Conjugating 3-aminopyridine-based drugs to targeting moieties could enhance their efficacy and reduce off-target side effects, particularly in oncology.

-

Expansion into New Therapeutic Areas: While well-established in kinase inhibition, the full potential of this scaffold in areas like neurodegenerative diseases and metabolic disorders remains to be fully explored.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 9. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

The Strategic Application of 4-Bromo-2,6-dichloropyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 4-Bromo-2,6-dichloropyridin-3-amine emerges as a compelling, albeit underexplored, building block. Its unique substitution pattern—a reactive bromine atom, two chlorine atoms, and a nucleophilic amine—offers a rich platform for selective chemical modifications. This technical guide provides an in-depth analysis of the potential applications of this versatile scaffold in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapeutics. We will explore its synthetic accessibility, key chemical transformations, and its potential to generate diverse compound libraries for hit-to-lead optimization.

Introduction: The Untapped Potential of a Polysubstituted Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for targeting a wide range of biological macromolecules. The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This compound (Figure 1) presents a particularly interesting case. The presence of three distinct halogen atoms at the 2, 4, and 6 positions, each with differential reactivity, alongside a primary amino group at the 3-position, provides medicinal chemists with a powerful tool for combinatorial library synthesis and structure-activity relationship (SAR) studies. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[2] Concurrently, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.[3] The amino group, in turn, can serve as a key pharmacophoric feature or be further derivatized.

Synthetic Accessibility

While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies for related polysubstituted pyridines. A plausible synthetic route could commence from a readily available dichloropyridine precursor, followed by a sequence of nitration, reduction, and bromination steps. For instance, a facile synthetic route to the important intermediate 4-amino-2,6-dichloropyridine has been developed, which involves the oxidation of 2,6-dichloropyridine to its N-oxide, followed by nitration and subsequent reduction.[4][5] Further regioselective bromination of this intermediate could potentially yield the target compound.

Core Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its potential as a versatile scaffold for the rapid generation of diverse chemical libraries. The differential reactivity of its substituents allows for a stepwise and controlled diversification strategy.

Kinase Inhibitors: Targeting the ATP-Binding Site

The aminopyridine and aminopyrimidine cores are well-established pharmacophores in the design of kinase inhibitors, primarily due to their ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket.[1] The 3-amino group of this compound can serve as a key hydrogen bond donor, mimicking the adenine portion of ATP. The halogenated pyridine core provides a rigid scaffold for the attachment of various substituents that can occupy adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

The bromine atom at the 4-position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with a variety of boronic acids or esters.[6][7] This allows for the introduction of a wide range of aryl and heteroaryl moieties at the 4-position, which can be tailored to interact with specific residues in the target kinase.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyridine with a diverse set of primary and secondary amines.[8][9] This introduces a secondary or tertiary amine at the 4-position, which can serve as an additional hydrogen bond acceptor or a basic center for improved solubility and pharmacokinetic properties.

The chlorine atoms at the 2 and 6 positions, being less reactive towards palladium-catalyzed cross-coupling compared to bromine, would likely remain intact under typical Suzuki or Buchwald-Hartwig conditions, allowing for their subsequent functionalization if desired.

Experimental Protocols: A Blueprint for Derivatization

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1 equivalent), the boronic acid, the palladium catalyst, and the base.

-